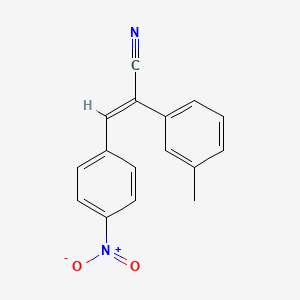
N-(2-ethylphenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethylphenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide, also known as EPM, is a compound that has recently gained attention in scientific research due to its potential therapeutic effects. EPM belongs to the class of piperazine derivatives and is known to exhibit various biological activities.
Mechanism of Action
The exact mechanism of action of N-(2-ethylphenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide is not yet fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the serotonin, dopamine, and noradrenaline systems. N-(2-ethylphenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide may also modulate the activity of ion channels and receptors in the brain.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide has been shown to have various biochemical and physiological effects in animal models. It has been found to reduce inflammation and oxidative stress, and may also improve cognitive function. N-(2-ethylphenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide has also been shown to have analgesic effects and may be useful in the treatment of chronic pain.
Advantages and Limitations for Lab Experiments
N-(2-ethylphenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available. N-(2-ethylphenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide is also stable and has a long shelf-life. However, one limitation of using N-(2-ethylphenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide in laboratory experiments is that its mechanism of action is not yet fully understood, which may make it difficult to interpret results.
Future Directions
There are several potential future directions for research on N-(2-ethylphenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide. One area of interest is the development of N-(2-ethylphenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide-based drugs for the treatment of neurodegenerative disorders. Another potential area of research is the investigation of N-(2-ethylphenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide's effects on the immune system, as it has been shown to have anti-inflammatory effects. Further studies are also needed to elucidate the mechanism of action of N-(2-ethylphenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide and to investigate its potential for use in other medical conditions.
Synthesis Methods
The synthesis of N-(2-ethylphenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide involves the reaction of 2-ethylphenylamine with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then reacted with piperazine to form N-(2-ethylphenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide.
Scientific Research Applications
N-(2-ethylphenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic effects in various medical conditions. It has been found to exhibit anti-inflammatory, analgesic, and anti-anxiety properties. N-(2-ethylphenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide has also been shown to have potential neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.
properties
IUPAC Name |
N-(2-ethylphenyl)-4-[(2-methylphenyl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-3-18-9-6-7-11-20(18)22-21(25)24-14-12-23(13-15-24)16-19-10-5-4-8-17(19)2/h4-11H,3,12-16H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDKOOAVDQMJLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)N2CCN(CC2)CC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-4-[(2-methylphenyl)methyl]piperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5301660.png)
![2-{[4-(3-pyridinyl)-1-piperazinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5301664.png)
![N-(3-methoxyphenyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5301671.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5301675.png)
![5-fluoro-1-methyl-2-{[2-(2-pyridinyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B5301695.png)
![1-(4-fluorobenzyl)-2-isopropyl-4-[3-(2-pyridinyl)propanoyl]-1,4-diazepane](/img/structure/B5301701.png)

![[2-(benzyloxy)-3-ethoxybenzyl]methylamine hydrochloride](/img/structure/B5301705.png)
![(3S*,4R*)-1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5301719.png)
![2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B5301724.png)
![1-methyl-4-(naphtho[2,1-b]furan-2-ylcarbonyl)piperazine](/img/structure/B5301728.png)
![1-acetyl-3-(3-iodophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5301736.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5301751.png)
![8-[(6-chloropyridin-3-yl)methyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5301764.png)